molecular formula C12H16ClN3O2 B1379482 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride CAS No. 1803600-64-7

1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride

Cat. No.: B1379482
CAS No.: 1803600-64-7
M. Wt: 269.73 g/mol
InChI Key: XMBMDJDXVWSDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: This compound (CAS: 1803600-64-7) consists of a pyrazole ring substituted at the 4-position with an amine group and at the 1-position with a 3,4-dimethoxyphenylmethyl group. Its hydrochloride salt form enhances stability and solubility for research applications.
Molecular Formula: C₁₂H₁₆ClN₃O₂ (MW: 269.73 g/mol) .
Applications: Primarily used in life sciences research, it is available in various packaging formats, including air-sensitive packaging for hygroscopic or oxidative materials .

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2.ClH/c1-16-11-4-3-9(5-12(11)17-2)7-15-8-10(13)6-14-15;/h3-6,8H,7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBMDJDXVWSDMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=C(C=N2)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This compound, with the molecular formula C12H16ClN3O2 and a molecular weight of 269.73 g/mol, is characterized by a complex structure that includes a pyrazole ring and methoxy substituents, which may influence its biological interactions.

PropertyValue
IUPAC Name1-[(3,4-dimethoxyphenyl)methyl]pyrazol-4-amine; hydrochloride
Molecular FormulaC12H16ClN3O2
Molecular Weight269.73 g/mol
CAS Number1803600-64-7
AppearanceWhite to off-white powder

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines such as:

  • Lung Cancer : Significant inhibition of cell proliferation has been observed in A549 cells.
  • Breast Cancer : The compound showed promising results against MDA-MB-231 cells.
  • Colorectal Cancer : Inhibition of HCT116 cell lines was noted.

In vitro studies demonstrated that the compound exhibits cytotoxic effects with IC50 values indicating effective concentrations required to reduce cell viability significantly.

Table: Anticancer Activity Overview

Cell LineIC50 (µM)Reference
A549 (Lung)26
MDA-MB-23149.85
HCT116 (Colorectal)0.07

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated, with promising findings regarding their effectiveness against various pathogens. The compound has shown activity against:

  • Staphylococcus aureus
  • Escherichia coli

Studies reported minimum inhibitory concentration (MIC) values indicating that this compound could effectively inhibit bacterial growth.

Table: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
Staphylococcus aureus0.22
Escherichia coli0.25

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with the cell cycle and induces apoptosis in cancer cells.
  • Antimicrobial Action : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

Case Studies

In a recent study focusing on the synthesis and evaluation of pyrazole derivatives, researchers synthesized several analogs based on the pyrazole structure and evaluated their biological activities. Among these, this compound exhibited notable potency against both cancerous and microbial cells, emphasizing its versatility as a therapeutic agent .

Scientific Research Applications

Medicinal Chemistry

1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride has been investigated for its potential therapeutic effects against various diseases. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

A. Anticancer Activity

Research indicates that pyrazole derivatives exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. Studies have shown that compounds similar to 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine can effectively target specific cancer pathways, potentially leading to new cancer therapies .

B. Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

Neuropharmacology

Recent studies have explored the neuroprotective effects of pyrazole derivatives. The ability of this compound to cross the blood-brain barrier makes it a candidate for treating neurodegenerative disorders such as Alzheimer's disease. Research indicates that it may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Agricultural Chemistry

There is emerging interest in the use of pyrazole compounds as agrochemicals. Their potential as fungicides and herbicides is being explored due to their ability to interfere with plant growth regulators and pathogen metabolism .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several pyrazole derivatives, including this compound. The compound demonstrated significant cytotoxicity against breast cancer cell lines, indicating its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

In a study conducted by researchers at a leading university, the neuroprotective effects of this compound were assessed using animal models of Alzheimer's disease. Results showed that treatment with the compound improved cognitive function and reduced amyloid plaque formation in the brain .

Case Study 3: Anti-inflammatory Mechanisms

A collaborative research effort between pharmacologists and chemists revealed that this compound significantly reduced inflammation markers in a rat model of arthritis, suggesting its potential for developing new anti-inflammatory drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

a) 1-[(2,2,2-Trifluoroethoxy)methyl]-1H-pyrazol-4-amine Hydrochloride
  • Molecular Formula : C₁₀H₁₀ClF₃N₃O (MW: 289.66 g/mol).
  • Key Differences: Replaces the 3,4-dimethoxyphenyl group with a trifluoroethoxy-methyl substituent.
b) 1-[(2,4-Dimethylphenoxy)methyl]-1H-pyrazol-4-amine Hydrochloride
  • Molecular Formula : C₁₃H₁₈ClN₃O (MW: 267.76 g/mol).
  • Key Differences: Substitutes the 3,4-dimethoxy group with a 2,4-dimethylphenoxy moiety. The phenoxy linker introduces oxygen-based polarity, which may influence solubility and hydrogen-bonding interactions compared to the methyl-linked dimethoxy group .

Pyrazole Ring-Modified Analogues

a) 1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine Hydrochloride
  • Molecular Formula : C₅H₈ClF₂N₃ (MW: 183.59 g/mol).
  • Key Differences: Features a difluoromethyl group at position 1 and a methyl group at position 3 on the pyrazole ring.
b) 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine Hydrochloride
  • Molecular Formula : C₁₁H₁₂ClF₂N₃ (MW: 259.69 g/mol).
  • Key Differences : Substitutes the 3,4-dimethoxyphenyl group with a 2-methylphenyl moiety and adds a difluoromethyl group at position 3. This positional variation may alter steric interactions in biological targets .

Pharmacologically Relevant Analogues

Vernakalant Hydrochloride (CAS: 748810-28-8)
  • Molecular Formula: C₂₀H₃₁NO₄·HCl (MW: 385.93 g/mol).
  • Key Differences: A cyclohexyl-pyrrolidinol derivative with a 3,4-dimethoxyphenethyl group.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C₁₂H₁₆ClN₃O₂ 269.73 3,4-Dimethoxyphenylmethyl Life Sciences Research
1-[(2,2,2-Trifluoroethoxy)methyl] analogue C₁₀H₁₀ClF₃N₃O 289.66 Trifluoroethoxy-methyl Agrochemicals/Pharmaceuticals
1-[(2,4-Dimethylphenoxy)methyl] analogue C₁₃H₁₈ClN₃O 267.76 2,4-Dimethylphenoxy Material Science
1-(Difluoromethyl)-3-methyl analogue C₅H₈ClF₂N₃ 183.59 Difluoromethyl, Methyl Neuroscience Research
Vernakalant Hydrochloride C₂₀H₃₁NO₄·HCl 385.93 Cyclohexyl-pyrrolidinol, 3,4-Dimethoxyphenethyl Cardiac Therapeutics

Research Findings and Implications

  • Electronic Effects : The 3,4-dimethoxy groups in the target compound donate electron density, enhancing interactions with aromatic receptors (e.g., serotonin or adrenergic receptors) . Fluorinated analogues (e.g., trifluoroethoxy or difluoromethyl) may improve metabolic stability but could introduce toxicity risks .
  • Positional Isomerism : Substituent placement on the pyrazole ring (e.g., position 5 in the difluoromethyl analogue) significantly impacts steric and electronic interactions, influencing target selectivity .

Preparation Methods

Starting Materials

Reaction Conditions

  • Base : A mild base such as potassium carbonate (K2CO3) is commonly employed to deprotonate the pyrazole nitrogen, facilitating nucleophilic substitution.
  • Solvent : Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are preferred to dissolve both reactants and base, enhancing reaction rates.
  • Temperature : Elevated temperatures around 60–80°C are used to promote the alkylation reaction efficiently.
  • Reaction Time : Typically several hours (e.g., 4–12 hours) to ensure completion.

Reaction Mechanism

The reaction proceeds via nucleophilic substitution (SN2) where the pyrazole nitrogen attacks the electrophilic carbon of the 3,4-dimethoxybenzyl halide, displacing the halide ion and forming the N-substituted product.

Purification

  • Workup : After completion, the reaction mixture is cooled and diluted with water or an aqueous solution.
  • Extraction : Organic solvents such as ethyl acetate are used to extract the product.
  • Purification : The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by chromatographic techniques to achieve high purity.
  • Conversion to Hydrochloride Salt : The free base is treated with hydrochloric acid in an appropriate solvent to yield the hydrochloride salt, improving stability and handling.

Representative Data Table: Typical Reaction Parameters

Parameter Details
Pyrazol-4-amine 1.0 equivalent
3,4-Dimethoxybenzyl chloride 1.1 equivalents
Base Potassium carbonate (1.5 equivalents)
Solvent Acetonitrile or DMF
Temperature 70°C
Reaction time 6–10 hours
Workup Extraction with ethyl acetate, aqueous wash
Purification Recrystallization or chromatography
Final product form Hydrochloride salt
Yield Typically 70–85% (depending on conditions)

Alternative Synthetic Routes and Considerations

Research Findings and Optimization

  • Optimization studies indicate that controlling temperature and base equivalents is critical to minimize side reactions such as over-alkylation or decomposition.
  • Purity of 3,4-dimethoxybenzyl halide affects yield and selectivity.
  • The hydrochloride salt form improves compound stability and solubility for downstream applications.
  • Scale-up considerations include efficient stirring, temperature control, and solvent recovery to maintain yield and purity in industrial settings.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
N-Alkylation with K2CO3 Pyrazol-4-amine, 3,4-dimethoxybenzyl chloride, K2CO3, acetonitrile, 70°C Simple, high yield, mild conditions Longer reaction time
N-Alkylation with NaH Pyrazol-4-amine, 3,4-dimethoxybenzyl bromide, NaH, DMF, room temp to 60°C Faster reaction, stronger base Requires careful handling, moisture sensitive
Microwave-assisted alkylation Same as above, with microwave irradiation Rapid reaction, energy efficient Requires specialized equipment
One-pot pyrazole formation + alkylation Hydrazine derivatives, diketones, 3,4-dimethoxybenzyl halide, base Streamlined synthesis More complex reaction control

Q & A

Q. What are the established synthetic routes for 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride, and what analytical methods validate its structural identity?

Methodological Answer:

  • Synthetic Routes :
    • Cyclization and Functionalization : Pyrazole cores are typically synthesized via cyclization of hydrazine derivatives with diketones or enol ethers. For example, substituted pyrazoles are generated by reacting monomethylhydrazine with ethyl acetoacetate, followed by functionalization of the 4-position with a (3,4-dimethoxyphenyl)methyl group via nucleophilic substitution or reductive amination .
    • Intermediate Isolation : Key intermediates, such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, are synthesized in multi-step processes involving oxidation and acylation .
  • Structural Validation :
    • Spectroscopic Techniques : IR spectroscopy confirms carbonyl and amine groups, while 1H^1H-NMR and 13C^{13}C-NMR verify substituent integration and electronic environments (e.g., dimethoxybenzyl protons at δ 3.8–4.0 ppm) .
    • X-ray Crystallography : Used to resolve ambiguities in stereochemistry, particularly for chiral centers introduced during synthesis .

Q. How can researchers assess the purity and stability of this compound under varying experimental conditions?

Methodological Answer:

  • Purity Assessment :
    • HPLC/LC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities. LC-MS identifies degradation products, such as hydrolyzed dimethoxybenzyl groups .
    • Elemental Analysis : Validates stoichiometric ratios (e.g., C, H, N, Cl) to confirm molecular formula integrity .
  • Stability Studies :
    • Thermogravimetric Analysis (TGA) : Evaluates decomposition temperatures under nitrogen atmospheres.
    • Accelerated Stability Testing : Samples are stored at 40°C/75% relative humidity for 4 weeks, with periodic HPLC analysis to monitor degradation .

Advanced Research Questions

Q. What strategies optimize reaction yields for large-scale synthesis of this compound?

Methodological Answer:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance reductive amination efficiency for the dimethoxybenzyl group. Solvent systems (e.g., DMF/THF mixtures) improve solubility of aromatic intermediates .
  • Process Parameters :
    • Temperature Control : Maintaining 80–100°C during cyclization minimizes side reactions (e.g., over-oxidation).
    • Workup Optimization : Liquid-liquid extraction with ethyl acetate removes unreacted starting materials, while recrystallization in ethanol/water mixtures improves purity .

Q. How can structure-activity relationship (SAR) studies improve the bioactivity of this compound?

Methodological Answer:

  • Substituent Variation :
    • Electron-Donating Groups : Introducing methoxy or methyl groups at the 3- and 4-positions of the phenyl ring enhances receptor binding affinity, as observed in analogous pyrazole derivatives .
    • Pyrazole Core Modifications : Replacing the 4-amine with acylthiourea or oxadiazole moieties alters pharmacokinetic profiles (e.g., logP, solubility) .
  • Biological Assays :
    • Enzyme Inhibition : Test against targets like carbonic anhydrase II (hCA II) using fluorometric assays to quantify IC50_{50} values .
    • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) identify structural motifs linked to apoptosis induction .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Experimental Reprodubility :
    • Standardized Protocols : Ensure consistent cell lines (e.g., ATCC-certified), passage numbers, and serum-free media conditions .
    • Positive Controls : Include reference compounds (e.g., verapamil for calcium channel studies) to calibrate assay sensitivity .
  • Data Normalization :
    • Dose-Response Curves : Use Hill slope analysis to compare potency across studies.
    • Meta-Analysis : Pool data from multiple sources (e.g., antibacterial MIC values) to identify outliers linked to solvent effects (e.g., DMSO toxicity at >1% v/v) .

Q. What mechanistic insights can be gained from studying the compound’s stability in biological matrices?

Methodological Answer:

  • Metabolite Profiling :
    • In Vitro Incubation : Incubate with liver microsomes (human or rodent) and analyze metabolites via UPLC-QTOF-MS. Major pathways include O-demethylation of the dimethoxybenzyl group .
  • Plasma Stability :
    • Half-Life Determination : Monitor degradation in plasma at 37°C over 24 hours. Instability may necessitate prodrug strategies (e.g., esterification of the amine group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.